5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707367
InChI: InChI=1S/C12H12O2/c1-6-3-2-4-7-8(6)5-9-10(7)11(9)12(13)14/h2-4,9-11H,5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol

5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

CAS No.:

Cat. No.: VC17707367

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid -

Specification

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
IUPAC Name 5-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Standard InChI InChI=1S/C12H12O2/c1-6-3-2-4-7-8(6)5-9-10(7)11(9)12(13)14/h2-4,9-11H,5H2,1H3,(H,13,14)
Standard InChI Key FAQNDGJXUCQEMN-UHFFFAOYSA-N
Canonical SMILES CC1=C2CC3C(C3C(=O)O)C2=CC=C1

Introduction

5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a unique organic compound characterized by a fused bicyclic structure that combines a cyclopropane ring and an indene system. The methyl group is positioned at the 5th carbon of the cyclopropane ring, while the carboxylic acid group is attached to the indene framework. This compound is of significant interest in organic and medicinal chemistry due to its distinctive structural features and reactivity profiles.

  • Molecular Formula: C₁₂H₁₂O₂

  • Molecular Weight: 198.26 g/mol.

Structural Features

The compound's structure includes:

  • A cyclopropane ring fused to an indene backbone.

  • A methyl substituent at the 5th carbon of the cyclopropane.

  • A carboxylic acid functional group, which enhances its chemical reactivity and solubility in polar solvents.

The structural formula can be represented as CC1=CC2=C(C=C1)C(=C(C2)C(=O)O)C.

Synthesis and Preparation

The synthesis of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves precise control over reaction conditions to ensure high yield and purity. The general steps include:

  • Cyclopropanation:

    • The cyclopropane ring is introduced onto the indene framework using reagents like diazomethane or Simmons-Smith reagents.

    • Reaction conditions such as temperature and pressure are optimized for selectivity.

  • Functional Group Introduction:

    • The carboxylic acid group is incorporated through oxidation or carboxylation reactions.

  • Purification:

    • Advanced techniques like column chromatography are used to isolate the pure compound.

Applications in Research

This compound has notable applications in various fields:

  • Medicinal Chemistry:

    • Its unique structure makes it a potential candidate for drug discovery programs, particularly in designing enzyme inhibitors or receptor modulators.

  • Organic Synthesis:

    • The compound serves as a precursor for synthesizing other complex molecules due to its reactive functional groups.

  • Material Science:

    • Research into cyclopropane derivatives suggests potential uses in developing novel materials with specific electronic or mechanical properties.

Reactivity and Mechanisms

The reactivity of this compound is largely influenced by the electron-withdrawing nature of the carboxylic acid group, which enhances nucleophilic attack at adjacent positions on the ring system. Potential reaction pathways include:

  • Esterification: Reaction with alcohols under acidic conditions to form esters.

  • Amidation: Reaction with amines to create amides.

  • Electrophilic Substitution: The indene moiety can undergo electrophilic aromatic substitution reactions.

Future Directions and Research Gaps

Although much is known about its synthesis and basic properties, further studies are required to explore:

  • Its full pharmacological potential.

  • Detailed mechanistic pathways for its chemical transformations.

  • Applications in advanced material science.

By addressing these gaps, researchers can unlock new possibilities for this compound in various scientific domains.

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